4-PHENYL-1,3-THIAZOL-2-YLTHIOUREA
Overview
Description
4-Phenyl-1,3-thiazol-2-ylthiourea is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
It has been found to exhibit strong antifungal activity, particularly againstCandida albicans .
Mode of Action
The compound interacts with its targets by inducing oxidative damage. It increases the reactive oxygen species (ROS) in Candida albicans and elevates the expression of some genes related to anti-oxidative stress response, including CAP1, CTA1, TRR1, and SODs .
Biochemical Pathways
The compound affects the oxidative stress response pathway in Candida albicans. The increased ROS levels result in considerable DNA damage, which plays a critical role in antifungal-induced cellular death .
Pharmacokinetics
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may impact the bioavailability of the compound.
Result of Action
The compound exhibits strong antifungal activity and induces obvious oxidative damage . The increased ROS levels lead to DNA damage, which is a key factor in antifungal-induced cellular death .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Some thiazole derivatives have been found to have significant effects on various types of cells and cellular processes . For example, some thiazole derivatives have been found to induce oxidative damage in Candida albicans, a type of yeast .
Molecular Mechanism
It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of (4-phenyl-1,3-thiazol-2-yl)thiourea in laboratory settings are not well-documented. Some thiazole derivatives have been found to exhibit significant fungicidal activity and inhibit the biofilm formation of C. albicans over time .
Dosage Effects in Animal Models
It is known that the effects of thiazole derivatives can vary with dosage .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, which could potentially involve them in various metabolic pathways .
Transport and Distribution
It is known that thiazole derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is possible that this compound could be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1,3-thiazol-2-ylthiourea typically involves the reaction of phenylisothiocyanate with thiosemicarbazide in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1,3-thiazol-2-ylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
4-Phenyl-1,3-thiazol-2-ylthiourea can be compared with other thiazole derivatives:
N-phenyl-N’-(1,3-thiazol-2-yl)thiourea: Similar structure but different substituents, leading to variations in biological activity.
N-benzyl-N’-(1,3-thiazol-2-yl)thiourea: Exhibits different pharmacological properties due to the presence of a benzyl group.
N-(4-methyl-5-(3-(2-methylphenyl)acryloyl)-1,3-thiazol-2-yl)thiourea: Shows distinct biological activities due to additional functional groups.
Properties
IUPAC Name |
(4-phenyl-1,3-thiazol-2-yl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S2/c11-9(14)13-10-12-8(6-15-10)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIPRGBBFKCVEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355413 | |
Record name | Thiourea, (4-phenyl-2-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7709-31-1 | |
Record name | Thiourea, (4-phenyl-2-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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